molecular formula C17H14N2O B2739595 N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide CAS No. 1935728-46-3

N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide

Cat. No.: B2739595
CAS No.: 1935728-46-3
M. Wt: 262.312
InChI Key: KEBWUEFRAJRUJP-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide is an organic compound characterized by the presence of a cyanomethyl group, an ethenyl group, and a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide typically involves the reaction of 4-ethenyl-N-phenylbenzamide with cyanomethylating agents. One common method is the reaction of 4-ethenyl-N-phenylbenzamide with cyanomethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanomethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or nitriles.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-4-ethenyl-N-phenylbenzamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the ethenyl and cyanomethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-4-ethenyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-2-14-8-10-15(11-9-14)17(20)19(13-12-18)16-6-4-3-5-7-16/h2-11H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBWUEFRAJRUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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